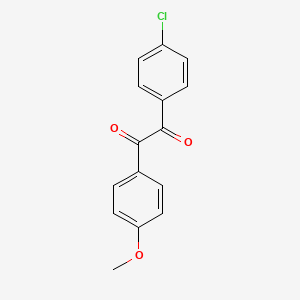![molecular formula C29H29NO3 B14636869 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine CAS No. 53580-91-9](/img/structure/B14636869.png)
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of benzyloxy groups and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine typically involves multiple steps. One common method includes the nucleophilic substitution reaction where benzyloxy groups are introduced to the pyridine ring. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine undergoes various chemical reactions including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or methyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simplified pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)benzyl chloride: Similar structure with a benzyloxy group and a chloride substituent.
2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine: Contains benzyloxy and methoxy groups attached to an ethylamine backbone.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Features a benzyloxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine is unique due to the presence of multiple benzyloxy groups and a methyl group on the pyridine ring. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
53580-91-9 |
|---|---|
Fórmula molecular |
C29H29NO3 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-methyl-3-phenylmethoxy-4,5-bis(phenylmethoxymethyl)pyridine |
InChI |
InChI=1S/C29H29NO3/c1-23-29(33-20-26-15-9-4-10-16-26)28(22-32-19-25-13-7-3-8-14-25)27(17-30-23)21-31-18-24-11-5-2-6-12-24/h2-17H,18-22H2,1H3 |
Clave InChI |
JEKFZCHTFLHPEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



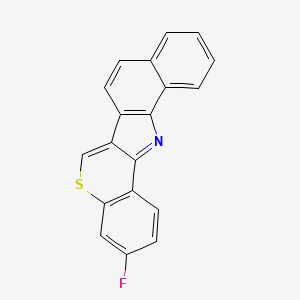
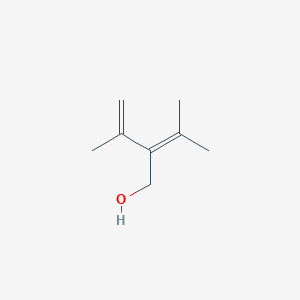
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
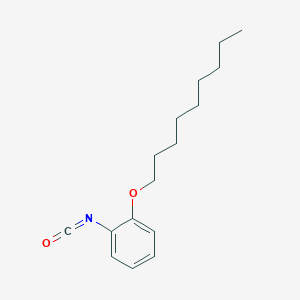
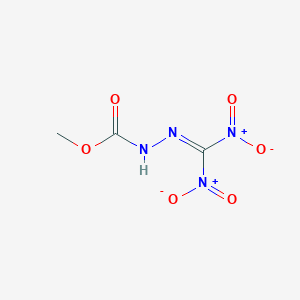
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)



![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
